2-Chlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone
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Overview
Description
2-Chlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone is a complex organic compound with the molecular formula C17H16ClN5OS and a molecular weight of 373.867 g/mol . This compound is part of a class of hydrazones, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
The synthesis of 2-Chlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone typically involves the reaction of 2-chlorobenzaldehyde with 3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl hydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.
Chemical Reactions Analysis
2-Chlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-Chlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-Chlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
2-Chlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone can be compared with other similar compounds such as:
4-Chlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone: This compound has a similar structure but with a chlorine atom at the para position instead of the ortho position.
2,6-Dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone: This compound has two chlorine atoms at the ortho and meta positions.
2,4-Dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone: This compound has two chlorine atoms at the ortho and para positions.
These similar compounds exhibit different chemical and biological properties due to the variations in their substitution patterns, highlighting the uniqueness of this compound.
Properties
CAS No. |
624724-95-4 |
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Molecular Formula |
C17H16ClN5OS |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
4-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16ClN5OS/c1-2-24-14-9-7-12(8-10-14)16-20-21-17(25)23(16)22-19-11-13-5-3-4-6-15(13)18/h3-11,22H,2H2,1H3,(H,21,25)/b19-11+ |
InChI Key |
UNDISUIKXILGCQ-YBFXNURJSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC=CC=C3Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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